1-(2-Chloro-6-(trifluoromethoxy)phenyl)hydrazine
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Overview
Description
1-(2-Chloro-6-(trifluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C7H6ClF3N2O. This compound is characterized by the presence of a hydrazine group attached to a phenyl ring substituted with chlorine and trifluoromethoxy groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 2-chloro-6-(trifluoromethoxy)aniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-6-(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azides, while substitution reactions can produce a variety of substituted hydrazines.
Scientific Research Applications
1-(2-Chloro-6-(trifluoromethoxy)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of 1-(2-Chloro-6-(trifluoromethoxy)phenyl)hydrazine is not fully understood. it is believed to interact with specific molecular targets, leading to various biochemical and physiological effects. The compound may bind to proteins or enzymes, altering their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
- N-[2-chloro-6-(trifluoromethoxy)phenyl]-2,2-dimethylpropanamide
- N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine
Comparison: 1-(2-Chloro-6-(trifluoromethoxy)phenyl)hydrazine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .
Properties
Molecular Formula |
C7H6ClF3N2O |
---|---|
Molecular Weight |
226.58 g/mol |
IUPAC Name |
[2-chloro-6-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C7H6ClF3N2O/c8-4-2-1-3-5(6(4)13-12)14-7(9,10)11/h1-3,13H,12H2 |
InChI Key |
KUKSDRHPUDOWIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NN)OC(F)(F)F |
Origin of Product |
United States |
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